3,5,8-Trihydroxy-7,4'-dimethoxyflavone
Overview
Description
3,5,8-Trihydroxy-7,4’-dimethoxyflavone is a type of flavonoid compound . It is functionally related to quercetin . It has been found in several plant species including Betula exilis, Zingiber mekongense, and Alpinia flabellata .
Molecular Structure Analysis
The molecular formula of 3,5,8-Trihydroxy-7,4’-dimethoxyflavone is C17H14O7 . The average mass is 330.29 Da . The structure is related to kaempferol, but the hydroxy groups at certain positions have been replaced by methoxy groups .Scientific Research Applications
Allelopathic Activity
3,5,8-Trihydroxy-7,4'-dimethoxyflavone, a flavone isolated from allelopathic rice, has shown significant inhibitory activity on weeds and fungal pathogens. It was found to inhibit the growth of various weeds and the spore germination of fungal pathogens without inhibiting rice growth. This suggests its potential use as a natural herbicide and fungicide in agriculture (Kong et al., 2004).
Antibacterial Properties
Studies have identified specific flavones, closely related to 3,5,8-Trihydroxy-7,4'-dimethoxyflavone, demonstrating antibacterial activity against various bacteria, including Salmonella typii and Staphylococcus aureus. This highlights the potential of such compounds in the development of new antibacterial agents (Edewor & Olajire, 2011).
Antioxidant and Anticholinergic Properties
This flavone has been studied for its antioxidant properties, showing significant scavenging activity in various assays. It also exhibited inhibitory effects against human enzymes like carbonic anhydrase and cholinesterases, suggesting its potential in treating neurological disorders (Durmaz, 2019).
Bioactive Polyphenolic Compound
Tricin, a similar flavone, has been identified as a bioactive polyphenolic compound with potential health benefits for human nutrition and as a candidate for cancer chemoprevention. Its natural occurrence, biosynthesis, and biological properties, including metabolism and toxicology, have been reviewed, emphasizing its value in food, nutrition, and pharmacology (Jiang, Song & Jin, 2020).
Anti-Inflammatory and Analgesic Actions
A study has shown that a flavone derivative, similar in structure to 3,5,8-Trihydroxy-7,4'-dimethoxyflavone, has effective anti-inflammatory and analgesic properties. This indicates the potential use of such compounds in developing new anti-inflammatory and pain-relieving drugs (Krishnaveni, Suja, Vasanth & Devi, 1997).
properties
IUPAC Name |
3,5,8-trihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-9-5-3-8(4-6-9)16-15(21)14(20)12-10(18)7-11(23-2)13(19)17(12)24-16/h3-7,18-19,21H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNDTCXLDRQEEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220974 | |
Record name | 3,5,8-Trihydroxy-7,4'-dimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,8-Trihydroxy-7,4'-dimethoxyflavone | |
CAS RN |
70703-48-9 | |
Record name | 3,5,8-Trihydroxy-7,4'-dimethoxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070703489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,8-Trihydroxy-7,4'-dimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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